REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:15][C:16]([NH2:18])=[S:17])[CH:6]=[CH:7][C:8]=1[N:9]1[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]1.Cl[CH:20]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([Cl:31])[CH:26]=1)[C:21](=O)[CH3:22]>C(O)C>[Cl:31][C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][CH:28]=1)[CH2:24][C:20]1[S:17][C:16]([NH:15][C:5]2[CH:6]=[CH:7][C:8]([N:9]3[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]3)=[C:3]([O:2][CH3:1])[CH:4]=2)=[N:18][C:21]=1[CH3:22]
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Name
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|
Quantity
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78.7 mg
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1N1C=NC(=C1)C)NC(=S)N
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Name
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|
Quantity
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71.6 mg
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Type
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reactant
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Smiles
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ClC(C(C)=O)CC1=CC(=CC=C1)Cl
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CUSTOM
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Details
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to yield a yellow solution
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Type
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CUSTOM
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Details
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was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified on silica gel with methylene chloride/methanol 19/1 yielding 55 mg (43%) [5-(3-chloro-benzyl)-4-methyl-thiazol-2-yl]-[3-methoxy-4-(4-methyl-imidazol-1-yl)-phenyl]-amine as a yellow solid
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(CC2=C(N=C(S2)NC2=CC(=C(C=C2)N2C=NC(=C2)C)OC)C)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |